molecular formula C13H11BrMgO B1142509 4-Benzyloxyphenylmagnesium bromide CAS No. 120186-59-6

4-Benzyloxyphenylmagnesium bromide

Cat. No.: B1142509
CAS No.: 120186-59-6
M. Wt: 287.43 g/mol
InChI Key: VMPINCGEFWWFMA-UHFFFAOYSA-M
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Description

4-Benzyloxyphenylmagnesium bromide, also known as 4-BOP, is an organometallic compound used in organic synthesis, particularly for the preparation of aryl halides and aryl ethers. It is a very useful reagent for the synthesis of compounds containing aryl halides and aryl ethers. 4-BOP is a reagent with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Synthesis of Hydrocarbons and Diyl Formation : Research by Wittig (1980) explored how ring strain affects a ring when phenyl groups accumulate at neighboring carbon atoms, leading to diyl (diradical) formation. The study used phenyllithium, accessible by the method of K. Ziegler, using bromobenzene and lithium, and phenylmagnesium halide in these syntheses (Wittig, 1980).

  • One-Electron Cleavage at Palladium Cathodes : Jouikov and Simonet (2010) demonstrated that benzyl bromides, including 4-nitrobenzyl bromide, undergo reduction at solid electrodes, forming benzyl radicals. These radicals can couple or add onto cathodic material, demonstrating the role of Grignard reagents in facilitating these reactions (Jouikov & Simonet, 2010).

  • Synthesis of 2-Phenyl-4H-1-Benzopyrans (Flav-2-enes) : A study by Casiraghi et al. (1971) found that phenoxymagnesium bromides react with cinnamaldehyde, leading to the synthesis of 2-phenyl-4H-1-benzopyrans. This work highlights the role of Grignard reagents like phenoxymagnesium bromides in organic synthesis (Casiraghi, Casnati, & Salerno, 1971).

  • Influence on Iron-Amine-Catalyzed Cross-Coupling : Bedford et al. (2016) investigated the effect of iron complexes with chelating amine ligands in the cross-coupling of 4-tolylmagnesium bromide with cyclohexyl bromide. This study illustrates the interaction between Grignard reagents and metal-catalyzed cross-coupling reactions (Bedford et al., 2016).

  • Use in Grignard Reaction and Formation of Ketyl Radicals : The work of Ōkubo (1975) explored the reaction of benzophenone with phenylmagnesium bromide, where the formation and lifetime of ketyl radicals were significantly influenced. This research is an example of the application of Grignard reagents in understanding radical formation and reaction mechanisms (Ōkubo, 1975).

  • Oxidation of Alcohols via Alkoxymagnesium Halides : Shinkai et al. (1984) demonstrated that alkoxymagnesium bromides, prepared from phenylmagnesium bromide and alcohols, are capable of reducing an NAD+ model compound. This finding contributes to the understanding of the role of Grignard reagents in the oxidation of alcohols and related biochemical processes (Shinkai, Era, Tsuno, & Manabe, 1984).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Benzyloxyphenylmagnesium bromide can be achieved through a Grignard reaction between 4-benzyloxybromobenzene and magnesium metal in anhydrous ether solvent.", "Starting Materials": [ "4-benzyloxybromobenzene", "Magnesium metal", "Anhydrous ether" ], "Reaction": [ "Add magnesium turnings to anhydrous ether in a dry flask under inert atmosphere.", "Add 4-benzyloxybromobenzene dropwise to the flask while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture to room temperature and quench with water.", "Extract the organic layer with a suitable solvent.", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 4-Benzyloxyphenylmagnesium bromide as a white solid." ] }

120186-59-6

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

IUPAC Name

magnesium;phenylmethoxybenzene;bromide

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

VMPINCGEFWWFMA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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